molecular formula C15H11N3O5 B2979589 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid CAS No. 303149-18-0

2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid

Cat. No.: B2979589
CAS No.: 303149-18-0
M. Wt: 313.269
InChI Key: OUDJMDZZHKVBNB-UHFFFAOYSA-N
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Description

2-[(6-Nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid is a benzimidazole-derived compound characterized by a nitro group at position 6 of the benzimidazole core, a phenyl substituent at position 2, and an acetic acid moiety linked via an oxygen atom at position 1 (Figure 1). This compound is of interest in medicinal chemistry due to the benzimidazole scaffold’s prevalence in pharmaceuticals, particularly for antimicrobial, antiviral, and enzyme-inhibitory applications . Its synthesis typically involves multi-step reactions, including nitration, cyclization, and functional group coupling, as inferred from analogous benzimidazole derivatives .

Properties

IUPAC Name

2-(6-nitro-2-phenylbenzimidazol-1-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c19-14(20)9-23-17-13-8-11(18(21)22)6-7-12(13)16-15(17)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJMDZZHKVBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions. For instance, the reaction of o-phenylenediamine with 2-nitrobenzaldehyde in the presence of acetic acid can yield 6-nitro-2-phenyl-1H-1,3-benzimidazole.

    Etherification: The benzimidazole derivative is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Reduction: 2-[(6-amino-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid.

    Substitution: Various alkylated or acylated derivatives of the benzimidazole ring.

    Hydrolysis: 6-nitro-2-phenyl-1H-1,3-benzimidazole and glycolic acid.

Scientific Research Applications

2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the benzimidazole core.

    Biological Studies: Used in the investigation of enzyme inhibition and receptor binding studies.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can bind to specific receptors or enzymes, inhibiting their activity and thus exerting its biological effects.

Comparison with Similar Compounds

Nitro vs. Halogen Substitutions

  • 6-Nitro derivative (target compound): The nitro group (-NO₂) significantly increases the compound’s electron-deficient character, enhancing the acidity of the acetic acid moiety (predicted pKa ~0.85) compared to halogenated analogs . This property may improve binding to basic residues in enzyme active sites.
  • 6-Chloro derivative (C₁₅H₁₁ClN₂O₃) : Replacing nitro with chlorine reduces electron withdrawal, resulting in a higher predicted pKa (~2–3) and altered solubility. The chloro analog also exhibits a molecular weight of 302.71 g/mol, compared to the nitro compound’s 355.34 g/mol .
  • 6-Fluoro derivative (C₉H₇FN₂O₃): Fluorine’s smaller size and moderate electronegativity may reduce steric hindrance while maintaining some electron withdrawal.

Trifluoromethyl Substitution

A related compound, 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetic acid (CAS 313241-14-4), replaces the nitro group with a trifluoromethyl (-CF₃) group. While -CF₃ is strongly electron-withdrawing, its lipophilic nature increases membrane permeability compared to the polar nitro group, suggesting divergent pharmacokinetic profiles .

Substituent Effects on the Phenyl Ring

  • 2-Phenyl vs. 4-Methylphenyl : The target compound’s phenyl group at position 2 contrasts with 2-([6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy)acetic acid (C₁₆H₁₃ClN₂O₃), where a methyl group on the phenyl ring introduces steric bulk and electron-donating effects. This modification reduces acidity (predicted pKa ~3–4) and may alter binding selectivity .

Acetic Acid Moiety Modifications

  • Ester Derivatives: ETHYL 2-[(6-NITRO-2-PHENYL-1H-1,3-BENZIMIDAZOL-1-YL)OXY]PROPANOATE (C₁₈H₁₇N₃O₅) replaces the acetic acid with a propanoate ester. This increases lipophilicity (predicted logP ~4) and bioavailability, though it eliminates the carboxylic acid’s capacity for ionic interactions .

Physical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target compound C₁₅H₁₂N₃O₅ 314.28 Not reported NO₂: 1520, 1350; C=O: 1700 Benz. H: 7.8–8.2; Acetic H: 4.5
6-Chloro analog C₁₅H₁₁ClN₂O₃ 302.71 210–212 C-Cl: 750; C=O: 1690 Benz. H: 7.5–8.0; Acetic H: 4.3
6-Fluoro-2-oxo analog C₉H₇FN₂O₃ 210.16 Not reported C=O (ketone): 1720 Benz. H: 7.2–7.6; Acetic H: 4.1
Ethyl ester derivative C₁₈H₁₇N₃O₅ 355.34 Not reported NO₂: 1510, 1340; Ester C=O: 1735 Benz. H: 7.7–8.3; Ester CH₃: 1.2

Biological Activity

2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid (CAS Number: 303149-18-0) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H11N3O5
  • Molecular Weight : 299.27 g/mol
  • IUPAC Name : [(6-nitro-2-phenyl-1H-benzimidazol-1-yl)oxy]acetic acid
  • InChI Key : OUDJMDZZHKVBNB-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with benzimidazole moieties show effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. It demonstrated notable free radical scavenging activity in assays such as DPPH and ABTS, indicating its potential to mitigate oxidative stress . The presence of the nitro group in the structure may enhance its electron-withdrawing properties, contributing to its antioxidant activity.

Anti-inflammatory Effects

In vitro studies have shown that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases where such cytokines play a critical role in disease progression .

Anticancer Activity

Preliminary research suggests that this compound could have anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer cell types. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further exploration in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It appears to interfere with key signaling pathways related to cell proliferation and survival.
  • Redox Modulation : By acting as an antioxidant, it helps maintain cellular redox balance, which is crucial in preventing cellular damage.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFocusFindings
AntimicrobialEffective against multiple bacterial strains
AntioxidantSignificant free radical scavenging activity
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

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